2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline
Overview
Description
2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a chlorine atom and a pyrrolo[3,2-d]pyrimidine moiety in its structure makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline typically involves multiple steps One common method starts with the preparation of pyrrolo[3,2-d]pyrimidine derivativesThis can be achieved using microwave-assisted conditions, which provide a robust and efficient approach . The reaction conditions often include the use of hydrochloric acid in water as the solvent, with the mixture being stirred at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong bases or acids for substitution reactions. The reaction conditions typically involve elevated temperatures and the use of organic solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are important for cancer therapy. These inhibitors target specific enzymes involved in cell signaling pathways, thereby inhibiting the growth of cancer cells.
Biological Research: The compound has shown potential as an apoptosis inducer, making it useful for studying cell death mechanisms.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline involves its interaction with specific molecular targets. For instance, it can bind to enzymes like DNA gyrase and RNA polymerase, inhibiting their activity and thereby affecting bacterial DNA replication . In cancer cells, it can induce cell cycle arrest and apoptosis by modulating the activity of proapoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrrolopyrimidine structure and exhibits similar biological activities, including kinase inhibition and apoptosis induction.
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine: Another related compound, known for its potential as a DPP-IV inhibitor, which is useful in diabetes treatment.
Uniqueness
What sets 2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline apart is its specific substitution pattern and the presence of the aniline group, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for developing targeted therapies with potentially fewer side effects.
Properties
IUPAC Name |
2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-8-5-7(1-2-9(8)14)18-12-11-10(3-4-15-11)16-6-17-12/h1-6,15H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEHDPKBZJJUST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=NC3=C2NC=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739487 | |
Record name | 2-Chloro-4-[(5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-23-2 | |
Record name | 2-Chloro-4-[(5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.